5-(Difluoromethyl)thiophene-3-sulfonyl chloride
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Overview
Description
5-(Difluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with a molecular weight of 232.7 g/mol . This compound is known for its unique chemical structure, which includes a thiophene ring substituted with a difluoromethyl group and a sulfonyl chloride group. It is used in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 5-(Difluoromethyl)thiophene-3-sulfonyl chloride typically involves the introduction of a difluoromethyl group and a sulfonyl chloride group onto a thiophene ring. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as sulfuryl chloride and difluoromethylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(Difluoromethyl)thiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions, leading to the formation of different thiophene derivatives.
Addition Reactions: The difluoromethyl group can participate in addition reactions with various electrophiles or nucleophiles
Common reagents used in these reactions include sulfuryl chloride, difluoromethylating agents, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Difluoromethyl)thiophene-3-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems and the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)thiophene-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoromethyl group can participate in various chemical reactions, affecting the overall reactivity and properties of the compound .
Comparison with Similar Compounds
5-(Difluoromethyl)thiophene-3-sulfonyl chloride can be compared with other similar compounds, such as:
Thiophene-3-sulfonyl chloride: Lacks the difluoromethyl group, which affects its reactivity and applications.
5-(Trifluoromethyl)thiophene-3-sulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
5-(Chloromethyl)thiophene-3-sulfonyl chloride: Contains a chloromethyl group instead of a difluoromethyl group, resulting in different reactivity and applications
These comparisons highlight the unique properties and applications of this compound.
Properties
Molecular Formula |
C5H3ClF2O2S2 |
---|---|
Molecular Weight |
232.7 g/mol |
IUPAC Name |
5-(difluoromethyl)thiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C5H3ClF2O2S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2,5H |
InChI Key |
BQMQBPVXKCVSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
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